N-(3-Chloro-4-methylphenyl)(4-benzylpiperazinyl)formamide
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Overview
Description
“N-(3-Chloro-4-methylphenyl)(4-benzylpiperazinyl)formamide” is a chemical compound with the linear formula C19H22ClN3O . It is a complex organic molecule that falls under the category of amides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications
Chemistry and Biological Activity
Formamide derivatives, including formamidines, have been recognized for their novel range of biological activities and unique modes of action, especially in the context of pesticides. For example, chlordimeform and amitraz are formamidine pesticides known for their acaricide-insecticide properties. They exhibit a broad toxic action against spider mites, ticks, and certain insects, including effects like direct lethality, excitant-repellant behaviors, and chemosterilization. These compounds are also characterized by their chemical stability and specific metabolism pathways, such as possible activation by N-demethylation in vivo, which varies across species (Hollingworth, 1976).
Catalytic Applications
Formamide derivatives have found use as catalysts in various chemical reactions. L-Pipecolinic acid derived formamides, for example, have been developed as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines, demonstrating high yields and enantioselectivities under mild conditions. These catalysts enable a broad range of substrate applications, highlighting the versatility of formamide derivatives in synthetic chemistry (Wang et al., 2006).
Pharmaceutical Research
In pharmaceutical research, formamide derivatives have been explored for their potential in drug development. For instance, the study of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, reveals the therapeutic promise of formamide derivatives in cancer treatment. MGCD0103 selectively inhibits certain HDACs, demonstrating significant antitumor activity and highlighting the potential of formamide derivatives in developing new anticancer drugs (Zhou et al., 2008).
Future Directions
The future directions for the study of “N-(3-Chloro-4-methylphenyl)(4-benzylpiperazinyl)formamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the importance of heterocyclic chemistry and the potential of oxazine derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .
properties
IUPAC Name |
4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXNDOWVNXQLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide | |
CAS RN |
853319-21-8 |
Source
|
Record name | 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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